![molecular formula C28H27N7O2S B12401228 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTR-106 is a substituted quinolone amide compound known for its ability to stabilize DNA G-quadruplexes. These G-quadruplexes are DNA or RNA structures formed by guanine-rich repeating sequences. MTR-106 has shown significant antiproliferative activity in homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of MTR-106 involves the substitution of quinolone amide. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process includes the formation of the quinolone core followed by amide substitution. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
MTR-106 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.
Reduction: Reduction reactions can affect the amide group, impacting the compound’s stability and function.
Substitution: Substitution reactions are crucial for the initial synthesis of MTR-106, allowing for the introduction of various functional groups that enhance its activity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
MTR-106 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study G-quadruplex stabilization and its effects on DNA replication and transcription.
Biology: MTR-106 is employed in research to understand the role of G-quadruplexes in genomic stability and their potential as therapeutic targets.
Medicine: The compound has shown promise in treating BRCA-deficient cancers by stabilizing G-quadruplexes, leading to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Wirkmechanismus
MTR-106 exerts its effects by stabilizing DNA G-quadruplexes, which are structures formed by guanine-rich sequences. This stabilization interferes with DNA replication and transcription, leading to replication stress and genomic instability. The compound increases DNA damage and promotes cell cycle arrest and apoptosis, thereby inhibiting cell growth. MTR-106 targets homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
MTR-106 is unique in its high efficiency against BRCA-mutated cancers and its ability to stabilize G-quadruplexes. Similar compounds include:
CX-5461: Another G-quadruplex stabilizer, but MTR-106 has shown higher tissue distribution and efficiency.
BRACO-19: A known G-quadruplex stabilizer, but MTR-106 has demonstrated superior antiproliferative activity in certain cancer cell lines.
Pyridostatin: Also stabilizes G-quadruplexes, but MTR-106 has unique chemical properties that enhance its therapeutic potential.
Eigenschaften
Molekularformel |
C28H27N7O2S |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |
InChI |
InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |
InChI-Schlüssel |
KJAFGGSRXHIQPT-HDICACEKSA-N |
Isomerische SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |
Kanonische SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


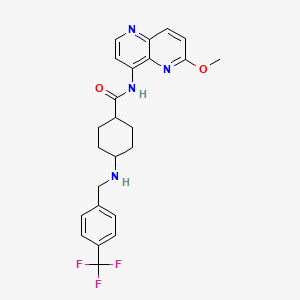
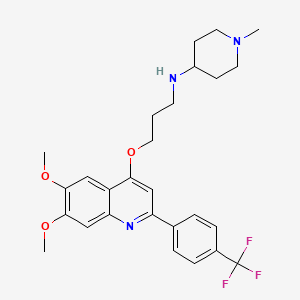
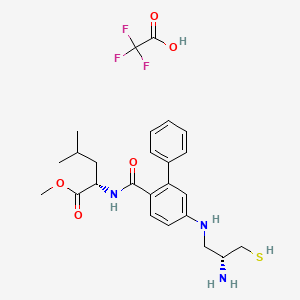
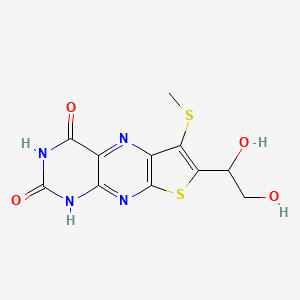


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
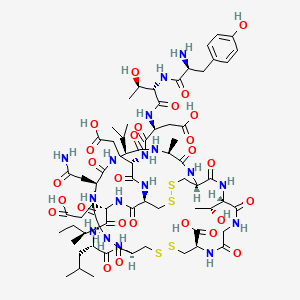
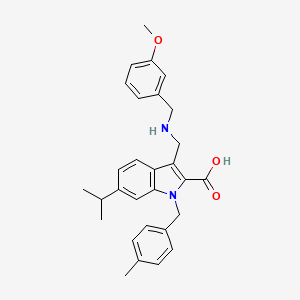


![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)


